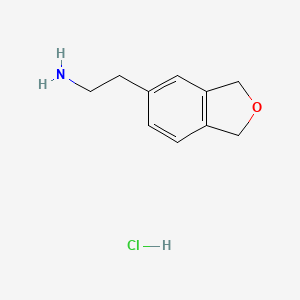

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride

Description

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride is a synthetic amine derivative featuring a benzofuran scaffold substituted with an ethylamine side chain and a hydrochloride salt. This compound is of interest in medicinal chemistry due to structural similarities to neurotransmitters and bioactive natural products.

Properties

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-4-3-8-1-2-9-6-12-7-10(9)5-8;/h1-2,5H,3-4,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOAKRSLJMILNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=C(C=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909306-56-4 | |

| Record name | 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization for Benzofuran Core Formation

The benzofuran core is synthesized via acid- or base-catalyzed cyclization of phenolic precursors. A widely employed method involves the reaction of o-bromophenol with 1,2-dichloroethane in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) at 80°C for 12 hours, yielding 2,3-dihydrobenzofuran with a reported efficiency of 65%. Alternative approaches include:

Introduction of the Ethanamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution or reductive amination. For example:

- Alkylation : Reacting 2,3-dihydrobenzofuran with 1,2-dibromoethane and magnesium in anhydrous tetrahydrofuran (THF) forms 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide, which is subsequently treated with aqueous ammonia to yield the free base.

- Reductive Amination : Condensation of benzofuran-5-carbaldehyde with ethylamine in the presence of sodium cyanoborohydride provides the secondary amine, followed by hydrochloride salt formation.

Critical Reaction Parameters

Solvent and Temperature Effects

Optimal conditions for key steps are summarized below:

| Reaction Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Cyclization | Toluene | 80°C | H₂SO₄ | 65 |

| Alkylation | THF | Reflux | Mg | 72 |

| Reductive Amination | MeOH | 25°C | NaBH₃CN | 68 |

| Salt Formation | Ether | 0°C | HCl (gas) | 90 |

Data adapted from methodologies described in benzofuran synthesis literature and PubChem protocols.

Catalytic Systems

- Phase Transfer Catalysts : Enhance reaction rates in biphasic systems (e.g., benzyltriethylammonium chloride).

- Lewis Acids : BF₃·Et₂O improves electrophilic cyclization efficiency.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR : Key signals include δ 6.85–7.20 (benzofuran aromatic protons) and δ 2.75–3.10 (ethylamine CH₂ groups).

- Mass Spectrometry : Molecular ion peak at m/z 163.216 (free base) and 199.67 (hydrochloride).

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis employs continuous flow systems to enhance scalability and safety. For example:

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥99.0% |

| Residual Solvents | <50 ppm (ICH Q3C) |

| Heavy Metals | <10 ppm |

Challenges and Mitigation Strategies

Low Yields in Alkylation

Hydrochloride Salt Hygroscopicity

- Mitigation : Store under nitrogen atmosphere with desiccants.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The benzofuran ring can be hydrogenated to form the fully saturated tetrahydrobenzofuran derivative.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: Tetrahydrobenzofuran derivatives.

Substitution: Various substituted amine derivatives depending on the reagents used.

Scientific Research Applications

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity on the central nervous system.

Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Benzofuran vs.

- Substituent Effects : The butyl group in 2-Butylbenzofuran-5-amine HCl increases lipophilicity, which may improve blood-brain barrier penetration compared to the ethylamine side chain in the target compound .

- Halogenation: The dichlorophenoxy derivative exhibits higher polarity due to electronegative chlorine atoms, reducing membrane permeability relative to non-halogenated analogues .

Biological Activity

2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride, also known as compound 1909306-56-4, is an organic compound with potential biological activities. This article examines its biological properties, including antibacterial and antifungal activities, along with relevant case studies and research findings.

- Molecular Formula : C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 1909306-56-4

- Appearance : Powder

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal properties of various alkaloids, which may relate to the activity of this compound. In vitro tests have shown that certain derivatives exhibit significant antimicrobial activity against a range of pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.0195 | E. coli |

| Compound C | 0.0048 | C. albicans |

| 2-(1,3-Dihydro-2-benzofuran...) | TBD | TBD |

Note: MIC values for 2-(1,3-Dihydro-2-benzofuran...) are still under investigation.

The mechanism by which this compound exerts its biological effects is not fully understood but may involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways. Similar compounds have been shown to disrupt cell wall synthesis or interfere with protein synthesis in bacteria.

Study on Antimicrobial Activity

A study published in MDPI explored the antimicrobial efficacy of various benzofuran derivatives, revealing that compounds similar to 2-(1,3-Dihydro-2-benzofuran...) demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Fragment-Based Screening

In another study focusing on ligand-target discovery through fragment-based screening, related compounds were evaluated for their ability to inhibit specific targets in pathogenic organisms. The findings suggested that modifications to the benzofuran structure could enhance biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves multi-step organic reactions starting from benzofuran derivatives. A common approach includes:

Friedel-Crafts alkylation to introduce the ethylamine chain at the 5-position of the benzofuran core.

Hydrochloride salt formation via reaction with HCl in anhydrous conditions.

Key parameters include temperature control (e.g., reflux in THF at −78°C for lithiation steps) and purification of intermediates via column chromatography . Enzyme-mediated transaminase pathways have also been explored for chiral selectivity, though yields depend on enzyme loading and substrate specificity .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitution on the benzofuran ring and amine protonation.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₃ClNO⁺ requires m/z 210.0684).

- HPLC with UV detection (λ~255 nm) assesses purity (>98% typical for research-grade material) .

Q. What are the primary biological targets or receptors associated with this compound?

- Methodology : Structural analogs of benzofuran-based amines show affinity for serotonergic receptors (5-HT2A) and dopamine transporters . In vitro binding assays (e.g., radioligand displacement) and functional cAMP assays are used to quantify activity. For example, substituents on the benzofuran ring modulate selectivity for 5-HT2A over α₁-adrenergic receptors .

Advanced Research Questions

Q. How does the compound exhibit biased agonism at 5-HT2A receptors, and what experimental models validate this?

- Methodology :

- β-arrestin recruitment assays (e.g., BRET or TANGO systems) vs. Gq-mediated calcium flux in HEK293 cells reveal signaling bias.

- Structural modifications (e.g., ethoxy or methylthio groups on the phenyl ring) enhance β-arrestin bias, which can be quantified using the transduction coefficient ratio (ΔΔlog(τ/KA)) .

Q. What structural features influence metabolic stability and oral bioavailability in preclinical models?

- Methodology :

- Rotatable bond count (<10) and polar surface area (<140 Ų) predict bioavailability in rats. For this compound, the rigid benzofuran core reduces flexibility, while the amine hydrochloride improves solubility.

- In vitro hepatic microsome assays (human/rat) identify oxidative metabolites (e.g., CYP450-mediated N-dealkylation). Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo absorption .

Q. How do researchers resolve contradictions in reported biological activity data (e.g., neuroprotective vs. psychoactive effects)?

- Methodology :

- Dose-response studies in primary neuronal cultures vs. behavioral models (e.g., forced swim test) clarify context-dependent effects.

- Receptor dimerization studies (e.g., 5-HT2A/mGlu2 heteromers) explain divergent outcomes in neuroprotection assays. Contradictions may arise from assay-specific endpoints (e.g., cell viability vs. locomotor activity) .

Q. What strategies optimize the compound’s selectivity over off-target ion channels (e.g., hERG)?

- Methodology :

- Patch-clamp electrophysiology screens for hERG channel inhibition (IC₅₀ >10 µM desirable).

- Molecular docking with hERG homology models identifies critical interactions (e.g., amine group with Tyr652). Substituent bulkiness (e.g., tert-butyl groups) reduces hERG affinity .

Q. How does the compound’s stereochemistry impact its pharmacological profile?

- Methodology :

- Chiral HPLC separates enantiomers for individual testing.

- X-ray crystallography of receptor-ligand complexes (e.g., 5-HT2A) reveals stereospecific binding pockets. The (R)-enantiomer often shows higher affinity due to complementary van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.